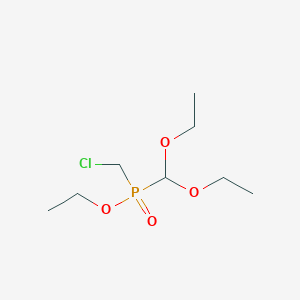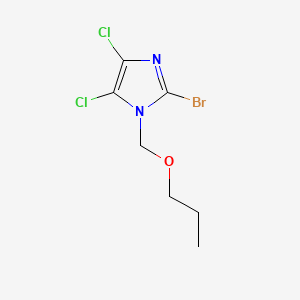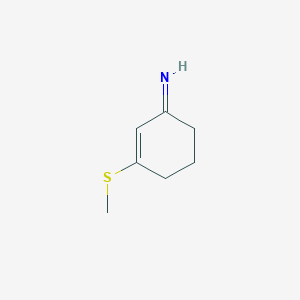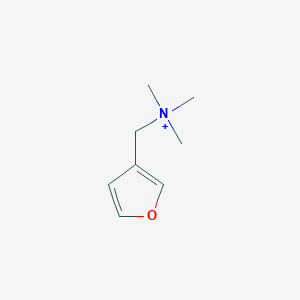![molecular formula C36H28I3OP2Re+ B14324599 [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium CAS No. 107060-21-9](/img/structure/B14324599.png)
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is a complex organophosphorus compound that incorporates rhenium, a transition metal known for its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium typically involves multiple steps, starting with the preparation of the phosphanyl ligand. The ligand is synthesized through a series of iodination and phosphanylation reactions. The final step involves the coordination of the ligand with a rhenium precursor under controlled conditions, often requiring inert atmospheres and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, often using reducing agents like hydrides or metals.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of polar solvents and catalysts to facilitate ligand exchange.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) complexes, while reduction could produce rhenium(III) species.
Wissenschaftliche Forschungsanwendungen
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential as a radiopharmaceutical, particularly in imaging and cancer therapy.
Medicine: Its unique properties make it a candidate for developing new therapeutic agents.
Industry: The compound’s catalytic properties are explored for industrial processes, such as polymerization and fine chemical synthesis.
Wirkmechanismus
The mechanism of action of [(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium involves its interaction with molecular targets through coordination chemistry. The rhenium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and therapeutic applications, where it can facilitate specific chemical transformations or target biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and catalysis.
Gold(III) Metalloantibiotic: Explored for its antimicrobial properties.
Uniqueness
[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium is unique due to its incorporation of rhenium, which imparts distinct chemical properties not found in similar compounds. Its ability to form stable complexes and participate in a wide range of reactions makes it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
107060-21-9 |
|---|---|
Molekularformel |
C36H28I3OP2Re+ |
Molekulargewicht |
1105.5 g/mol |
IUPAC-Name |
[(2,3-diiodophenyl)-iodo-diphenyl-λ5-phosphanyl]oxy-triphenylphosphanium;rhenium |
InChI |
InChI=1S/C36H28I3OP2.Re/c37-34-27-16-28-35(36(34)38)42(39,32-23-12-4-13-24-32,33-25-14-5-15-26-33)40-41(29-17-6-1-7-18-29,30-19-8-2-9-20-30)31-21-10-3-11-22-31;/h1-28H;/q+1; |
InChI-Schlüssel |
SOISVEIVHGIWBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)OP(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=C(C(=CC=C6)I)I)I.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



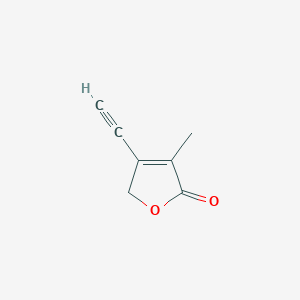
-](/img/structure/B14324546.png)
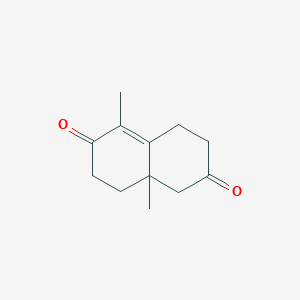
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

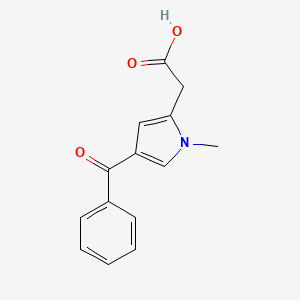
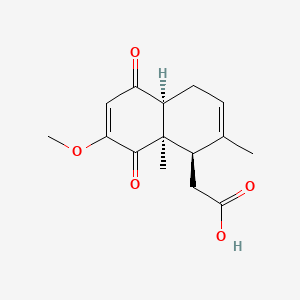
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
